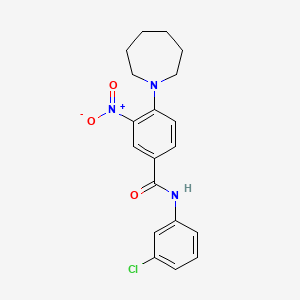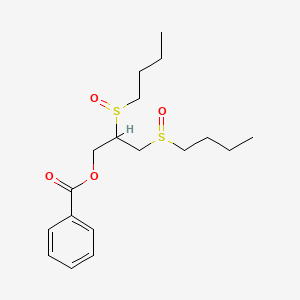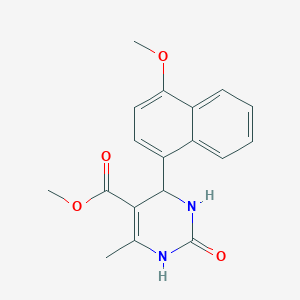![molecular formula C24H23N3O2 B3925518 7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925518.png)
7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol
説明
7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol, commonly known as PPQ, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. PPQ belongs to the class of quinoline-based compounds and has been found to exhibit several biochemical and physiological effects.
作用機序
The exact mechanism of action of PPQ is not fully understood. However, it is believed that PPQ exerts its antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite. PPQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant activities of PPQ are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
PPQ has been found to exhibit several biochemical and physiological effects. PPQ has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. PPQ has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, PPQ has been found to exhibit anti-inflammatory and antioxidant activities, which make it a potential drug candidate for the treatment of several other diseases.
実験室実験の利点と制限
PPQ has several advantages for lab experiments. PPQ is a stable and readily available compound, which makes it easy to work with. PPQ also exhibits high potency against malaria and cancer cells, which makes it a valuable tool for studying these diseases. However, PPQ has some limitations for lab experiments. PPQ has poor solubility in water, which makes it difficult to administer in vivo. In addition, PPQ has not been extensively studied in animal models, which limits its potential for clinical translation.
将来の方向性
There are several future directions for research on PPQ. One potential direction is to study the pharmacokinetics and pharmacodynamics of PPQ in animal models. This would provide valuable information on the efficacy and safety of PPQ as a potential drug candidate. Another potential direction is to study the synergistic effects of PPQ with other drugs. This could lead to the development of combination therapies for the treatment of malaria and cancer. Finally, further research is needed to understand the exact mechanism of action of PPQ and to identify its molecular targets. This would provide valuable information for the rational design of new and more potent PPQ analogs.
科学的研究の応用
PPQ has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. PPQ has been found to exhibit antimalarial activity and has been studied as a potential drug candidate for the treatment of malaria. PPQ has also been found to exhibit anticancer activity and has been studied as a potential drug candidate for the treatment of cancer. In addition, PPQ has been found to exhibit anti-inflammatory and antioxidant activities, which make it a potential drug candidate for the treatment of several other diseases.
特性
IUPAC Name |
7-[(4-propoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-16-29-19-11-8-18(9-12-19)22(27-21-7-3-4-14-25-21)20-13-10-17-6-5-15-26-23(17)24(20)28/h3-15,22,28H,2,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCAQPUJIALTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925452.png)
![6-[3-(allyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925459.png)

![butyl 2-(4-methylpiperazin-1-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3925486.png)
![6-mesityl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925492.png)

![N-(3-chlorophenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3925503.png)
![5-[4-(dibutylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925509.png)
![3-[(2-fluorobenzyl)thio]-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925515.png)

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3925532.png)

![4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine](/img/structure/B3925541.png)
![3-(butylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925547.png)